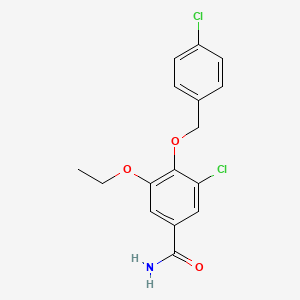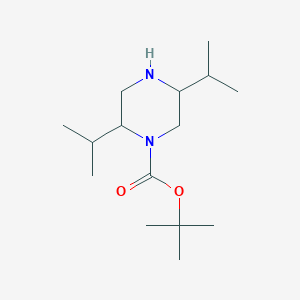![molecular formula C8H3ClF3N3 B15229901 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B15229901.png)
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a pyrido[3,2-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst can facilitate these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while electrophilic substitution with bromine can produce a brominated derivative .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a trifluoromethyl group enhances its reactivity and potential for diverse applications compared to similar compounds .
Eigenschaften
Molekularformel |
C8H3ClF3N3 |
|---|---|
Molekulargewicht |
233.58 g/mol |
IUPAC-Name |
2-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-13-3-5-4(15-7)1-2-6(14-5)8(10,11)12/h1-3H |
InChI-Schlüssel |
NWRQIAGXUQATEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=CN=C(N=C21)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


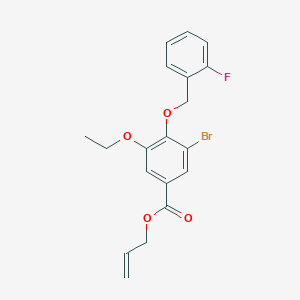
![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
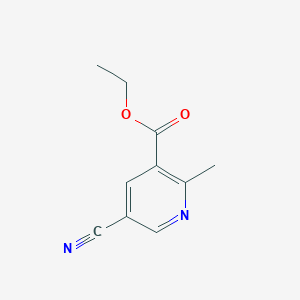
![3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)


![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)
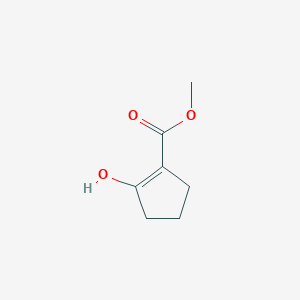
![tert-Butyl 5-formyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15229876.png)
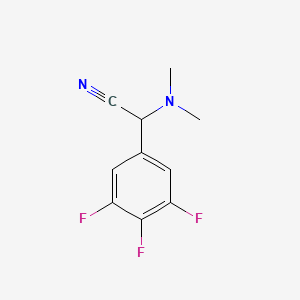
![6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15229891.png)
